2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino)ethanol
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Overview
Description
2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino)ethanol is an organic compound that belongs to the class of thienopyrimidines This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms The ethyl group at the 6-position and the aminoethanol moiety at the 2-position further define its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino)ethanol typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as starting materials. These compounds undergo cyclization in the presence of formic acid or triethyl orthoformate to yield thieno[2,3-d]pyrimidin-4-ones
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thienopyrimidine derivatives.
Substitution: Various substituted thienopyrimidine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Studied for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino)ethanol involves its interaction with specific molecular targets. The thienopyrimidine core can bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The presence of the aminoethanol moiety can enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidin-4-one: Known for its antiviral and antitumor activities.
Thieno[3,2-d]pyrimidine derivatives: Exhibits diverse biological activities and is used in medicinal chemistry.
2,3-Diphenylfurans: Contains a furan ring and is known for its unique chemical properties.
Uniqueness
2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino)ethanol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The combination of the thienopyrimidine core with the ethyl and aminoethanol groups enhances its potential for diverse applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS/c1-2-7-5-8-9(11-3-4-14)12-6-13-10(8)15-7/h5-6,14H,2-4H2,1H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBXQKQDEKSHMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=CN=C2S1)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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